molecular formula C9H9ClF3NO3S2 B2868716 1-((5-Chlorothiophen-2-yl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine CAS No. 2034543-29-6

1-((5-Chlorothiophen-2-yl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine

Cat. No. B2868716
CAS RN: 2034543-29-6
M. Wt: 335.74
InChI Key: HHGXUHTVROIIKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((5-Chlorothiophen-2-yl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine, also known as AZD-8055, is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR). It is an important compound in the field of cancer research due to its ability to inhibit the growth of cancer cells.

Scientific Research Applications

Lead Optimization in Drug Development

Lead optimization of ethyl 6-aminonicotinate acyl sulfonamides as antagonists of the P2Y12 receptor highlighted the significance of shifting from 5-chlorothienyl to benzyl sulfonamides to increase potency. This process involved evaluating pharmacokinetic parameters and the therapeutic index in clinical trials, indicating the importance of structural modifications for enhancing drug efficacy (Bach et al., 2013).

Synthesis and Biological Activity

The synthesis and anticancer activity of compounds such as 1,3,4-thiadiazoles, 1,3,4-selenadiazoles, and 1,2,4-triazolo[4,3-a]pyrimidines from reactions involving similar structural moieties demonstrate the potential of these compounds in cancer research. These synthesized compounds were screened against certain cancer tumors, showcasing the relevance of structural diversity in medicinal chemistry (Abdelall et al., 2010).

Gold-Catalyzed Synthesis

A study on the gold-catalyzed synthesis of 2,5-disubstituted pyrroles from N-Sulfonyl-2-(1-ethoxypropargyl)azetidine derivatives through cyclization/nucleophilic substitution/elimination mechanisms highlighted the utility of gold catalysis in constructing complex heterocycles from simple azetidine derivatives, reflecting the potential for innovative synthetic routes in drug discovery (Pertschi et al., 2017).

Antimicrobial and Antitubercular Activities

The development of pyrimidine-azetidinone analogues and their evaluation for antimicrobial and antitubercular activities illustrates the broad spectrum of biological applications for azetidine-containing compounds. These compounds were synthesized from aromatic amines and N-phenylacetamide, demonstrating their potential as antibacterial and antitubercular agents (Chandrashekaraiah et al., 2014).

Antioxidant Activity

The antioxidant activity of novel 4-oxo-azetidine derivatives synthesized from Schiff bases was evaluated, showing that derivatives with chlorine substituents exhibited significant activity. This study underscores the relevance of azetidine derivatives in developing antioxidant agents (Madhavi & Rani, 2014).

properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-3-(2,2,2-trifluoroethoxy)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3NO3S2/c10-7-1-2-8(18-7)19(15,16)14-3-6(4-14)17-5-9(11,12)13/h1-2,6H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGXUHTVROIIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(S2)Cl)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-Chlorothiophen-2-yl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine

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